Ethyl dimethylphosphonoacetate

Catalog No.
S1895509
CAS No.
311-46-6
M.F
C6H13O5P
M. Wt
196.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl dimethylphosphonoacetate

CAS Number

311-46-6

Product Name

Ethyl dimethylphosphonoacetate

IUPAC Name

ethyl 2-dimethoxyphosphorylacetate

Molecular Formula

C6H13O5P

Molecular Weight

196.14 g/mol

InChI

InChI=1S/C6H13O5P/c1-4-11-6(7)5-12(8,9-2)10-3/h4-5H2,1-3H3

InChI Key

HUNISAHOCCASGM-UHFFFAOYSA-N

SMILES

CCOC(=O)CP(=O)(OC)OC

Canonical SMILES

CCOC(=O)CP(=O)(OC)OC

Organic Synthesis

Ethyl dimethylphosphonoacetate serves as a valuable building block in organic synthesis due to its reactive functional groups. The presence of the ester (COOCH2CH3) and phosphonate (PO(OCH3)2) moieties allows for further chemical transformations to create more complex molecules. Scientists utilize it as a starting material for the synthesis of:

  • Phosphonic acids and esters: These compounds have various applications in medicinal chemistry, materials science, and catalysis PubChem, Ethyl dimethylphosphonoacetate:
  • Heterocyclic compounds: These are ring structures containing atoms other than carbon. They are prevalent in pharmaceuticals, agrochemicals, and functional materials ScienceDirect, Heterocyclic Chemistry

Biomolecule Conjugation

Ethyl dimethylphosphonoacetate can be used to attach functional groups (biomolecules) to other molecules of interest. This conjugation process allows researchers to modify the properties of the target molecule for various purposes, such as:

  • Drug delivery: By attaching targeting moieties, scientists can enhance the delivery of drugs to specific cells or tissues National Institutes of Health, Drug Delivery Approaches:
  • Biosensing: Conjugation with reporter molecules enables the detection of specific biomolecules in biological samples Royal Society of Chemistry, Biosensors

Ethyl dimethylphosphonoacetate is an organophosphorus compound with the molecular formula C6_6H13_{13}O5_5P and a molecular weight of approximately 196.14 g/mol. It is a colorless to nearly colorless liquid, known for its use as a reagent and intermediate in organic synthesis. The compound features a phosphonate group, which contributes to its reactivity and utility in various

, particularly in organic synthesis:

  • Horner-Wadsworth-Emmons Reaction: This reaction involves the formation of olefins from aldehydes or ketones using phosphonate esters as intermediates. Ethyl dimethylphosphonoacetate can be employed to generate E-olefins selectively when reacted under appropriate conditions .
  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the phosphonate group, allowing it to react with various nucleophiles to form new compounds .

These reactions highlight its versatility as a building block in synthetic chemistry.

Ethyl dimethylphosphonoacetate can be synthesized through various methods:

  • Phosphorylation of Acetic Acid Derivatives: This method involves reacting acetic acid derivatives with dimethylphosphite under acidic conditions to form the desired phosphonate ester.
  • Esterification Reactions: The compound can also be synthesized by esterifying dimethylphosphonic acid with ethyl chloroacetate or ethyl acetate in the presence of a catalyst such as sulfuric acid or by using coupling agents .
  • Horner-Wadsworth-Emmons Reaction: Utilizing this reaction allows for the formation of ethyl dimethylphosphonoacetate from suitable aldehydes or ketones with phosphonate precursors.

These methods underline the compound's accessibility for laboratory synthesis and industrial applications.

Ethyl dimethylphosphonoacetate finds applications across various fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Pesticides and Herbicides: Its biological activity makes it useful in developing agricultural chemicals aimed at pest control.
  • Chemical Research: The compound is utilized in research settings for studying phosphonate chemistry and developing new synthetic methodologies .

Studies on ethyl dimethylphosphonoacetate often focus on its interactions with biological systems, particularly concerning its inhibitory effects on enzymes like acetylcholinesterase. This interaction is critical for understanding its potential toxicity and efficacy as a pesticide. Additionally, research into its reactivity with other nucleophiles provides insights into its utility in synthetic chemistry .

Several compounds share structural similarities with ethyl dimethylphosphonoacetate, each exhibiting unique properties:

Compound NameMolecular FormulaKey Characteristics
Dimethyl phosphonateC2_2H7_7O4_4PSimple structure; used as a methylating agent
Diethyl phosphonateC4_4H11_11O4_4PSimilar reactivity; used in organic synthesis
Ethyl diphenylphosphonateC6_6H7_7O4_4PMore sterically hindered; used in pharmaceuticals
Ethyl diethylphosphonateC6_6H13_13O4_4PUsed in similar applications but less reactive

Ethyl dimethylphosphonoacetate is unique due to its specific combination of ethyl and dimethyl groups attached to the phosphonate moiety, which influences both its chemical reactivity and biological activity compared to other similar compounds .

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

311-46-6

Wikipedia

Ethyl dimethylphosphonoacetate

Dates

Modify: 2023-08-16

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